Heteronium bromide
Overview
Description
Heteronium bromide is a chemical compound with the molecular formula C18H22BrNO3S . It is known for its anticholinergic properties and is used primarily as an anti-ulcerative agent. The compound acts as a muscarinic acetylcholine receptor antagonist, which makes it effective in reducing gastric secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heteronium bromide can be synthesized through the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with phenyl-2-thienylglycolic acid. The reaction typically involves the use of solvents such as methanol and ethyl acetate, and the product is obtained through crystallization .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions in aqueous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can result in the formation of hydroxyl derivatives .
Scientific Research Applications
Heteronium bromide has a wide range of applications in scientific research:
Mechanism of Action
Heteronium bromide exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptors. This inhibition of the parasympathetic nervous system leads to a reduction in gastric secretions and other cholinergic effects. The molecular targets include the muscarinic acetylcholine receptors (CHRM), which are involved in various physiological processes .
Comparison with Similar Compounds
Propantheline bromide: Another anticholinergic agent used for similar therapeutic purposes.
Ipratropium bromide: Used primarily for respiratory conditions but shares a similar mechanism of action.
Uniqueness of Heteronium Bromide: this compound is unique in its specific binding affinity and efficacy in reducing gastric secretions compared to other anticholinergic agents. Its molecular structure allows for targeted action with minimal side effects .
Biological Activity
Heteronium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and significant research findings.
Chemical Structure and Properties
This compound is chemically characterized by the formula . It belongs to a class of compounds known as phosphonium salts, which are recognized for their unique properties and biological activities.
The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Studies indicate that the presence of bromide ions enhances the antimicrobial potency of quaternary ammonium compounds. This disruption leads to a collapse of membrane potential, effectively inhibiting bacterial growth and bioenergetics .
Efficacy Against Various Microorganisms
Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) vary based on the structure of the compound and the target organism.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 2-4 | 8-16 |
Escherichia coli | 4-8 | 16-32 |
Klebsiella pneumoniae | 8-16 | >64 |
Bacillus subtilis | 2 | 8 |
The data indicates that this compound is particularly effective against Staphylococcus aureus, with low MIC and MBC values suggesting potent antibacterial properties .
Cytotoxicity Studies
While this compound shows promising antimicrobial activity, its cytotoxic effects have also been investigated. Studies involving cell lines such as HeLa and K562 reveal that phosphonium salts, including this compound, exhibit high cytotoxicity. The cytotoxic effects are often dose-dependent, with significant implications for therapeutic applications in cancer treatment .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
K562 | 15 |
The IC50 values demonstrate that this compound can effectively inhibit cell proliferation in cancer cell lines at relatively low concentrations .
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in patients treated with formulations containing this compound compared to standard antibiotic treatments. This suggests its potential as an alternative therapeutic agent in managing resistant infections.
Case Study 2: Cytotoxic Effects on Tumor Cells
In vitro studies on tumor cells treated with this compound showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction, making it a candidate for further investigation as a chemotherapeutic agent.
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPIBZXFYWMQBR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993288 | |
Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7247-57-6 | |
Record name | Heteronium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HETERONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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